molecular formula C17H25Cl2N5O2 B1678680 Quinazosin hydrochloride CAS No. 7262-00-2

Quinazosin hydrochloride

Cat. No.: B1678680
CAS No.: 7262-00-2
M. Wt: 402.3 g/mol
InChI Key: LJEPCGWMLNUFDA-UHFFFAOYSA-N
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Description

Quinazosin Hydrochloride is an antihypertensive compound that functions as an α1-adrenergic receptor antagonist . It is primarily used to manage high blood pressure by relaxing blood vessels, allowing blood to flow more easily. This compound is part of the quinazoline class, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinazosin Hydrochloride typically involves the reaction of quinazoline derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of 2-aminobenzoylhydrazide with suitable aldehydes or ketones in organic solvents . The reaction conditions often involve the use of glacial acetic acid and sodium acetate to facilitate the formation of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include mechanosynthesis and solid-state melt reactions, which are efficient for producing quinazoline derivatives . Quality control measures, such as spectroscopic and X-ray diffraction methods, are employed to ascertain the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Quinazosin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline and quinazolinone derivatives, which exhibit a range of biological activities .

Mechanism of Action

Quinazosin Hydrochloride exerts its effects by blocking α1-adrenergic receptors, which are found on the smooth muscle cells of blood vessels. By inhibiting these receptors, the compound prevents the binding of norepinephrine, a neurotransmitter that causes vasoconstriction. This leads to the relaxation of blood vessels and a subsequent decrease in blood pressure . The molecular targets involved include the α1-adrenergic receptors and associated signaling pathways that regulate vascular tone .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and side effect profile compared to other similar compounds .

Properties

CAS No.

7262-00-2

Molecular Formula

C17H25Cl2N5O2

Molecular Weight

402.3 g/mol

IUPAC Name

6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine;dihydrochloride

InChI

InChI=1S/C17H23N5O2.2ClH/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17;;/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20);2*1H

InChI Key

LJEPCGWMLNUFDA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl

Appearance

Solid powder

Key on ui other cas no.

7262-00-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Quinazosin hydrochloride;  Quinazosin HCl;  CP 11332-1;  CP-11,332-1;  Quinazosine hydrochloride.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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